N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromopyrazole moiety, a benzoyl group, and a thiourea linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA typically involves multi-step organic reactions One common method starts with the preparation of the bromopyrazole intermediate, followed by its reaction with a benzoyl chloride derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA
- **N-{4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA
Uniqueness
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOUREA stands out due to the presence of the bromopyrazole moiety, which can impart unique chemical and biological properties. This compound’s specific structure may offer advantages in terms of binding affinity, selectivity, and stability compared to its analogs.
Properties
Molecular Formula |
C22H20BrN5OS2 |
---|---|
Molecular Weight |
514.5g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H20BrN5OS2/c23-16-11-25-28(13-16)12-14-6-8-15(9-7-14)20(29)26-22(30)27-21-18(10-24)17-4-2-1-3-5-19(17)31-21/h6-9,11,13H,1-5,12H2,(H2,26,27,29,30) |
InChI Key |
MQYVGDPQCSRTPF-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Br |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.